Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the hexahydroquinoline class. These compounds are known for their diverse biological activities and are frequently studied for their potential applications in medicinal chemistry. Specifically, this compound is structurally related to 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for their calcium channel blocking activity. [, , ]
Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound classified within the hexahydroquinoline family. This class of compounds is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound exhibits structural similarities to 1,4-dihydropyridines, which are recognized for their calcium channel blocking properties. The molecular formula of this compound is , and it has been assigned the CAS Number 304862-12-2 .
The synthesis of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically employs the Hantzsch reaction. This multicomponent reaction involves the condensation of an aldehyde (specifically a derivative of 4-(difluoromethoxy)benzaldehyde), a β-ketoester (such as isobutyl acetoacetate), and an amine source (like ammonium acetate) in a suitable solvent such as methanol. The reaction conditions generally include refluxing the reactants and monitoring progress via thin-layer chromatography .
The synthesis can be summarized in the following steps:
The molecular structure of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been elucidated using single-crystal X-ray diffraction analysis. The compound adopts a conformation where the 1,4-dihydropyridine ring exhibits a boat conformation. The 4-(difluoromethoxy)phenyl substituent is positioned orthogonally to the plane of the 1,4-dihydropyridine ring. The cyclohexanone ring within the hexahydroquinoline core displays an intermediate half-chair/sofa conformation .
Key structural data includes:
While specific chemical reactions involving methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have not been extensively documented in the literature provided, its structural characteristics suggest potential reactivity typical of hexahydroquinolines. These compounds often participate in nucleophilic substitutions or can act as intermediates in further synthetic transformations due to their functional groups.
Given its structural similarity to calcium channel blockers like 1,4-dihydropyridines, it may also engage in interactions with biological targets relevant to cardiovascular pharmacology .
The mechanism of action for methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is hypothesized based on its structural resemblance to known calcium channel blockers. Compounds in this class inhibit calcium ion influx through voltage-gated calcium channels located primarily in smooth muscle cells. This inhibition results in muscle relaxation and vasodilation effects .
Such mechanisms are beneficial for treating conditions like hypertension and angina by reducing vascular resistance and improving blood flow.
The physical properties of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are characterized by:
Chemical properties include:
Spectroscopic data obtained through methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High Resolution Mass Spectrometry (HRMS) provide insights into functional groups present within the molecule .
Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate primarily finds application in crystallographic studies aimed at understanding intermolecular interactions within solid-state materials. Researchers have utilized single-crystal X-ray diffraction techniques to analyze its molecular structure and explore potential crystal engineering applications .
Additionally, due to its structural features resembling known pharmacophores for calcium channel blockers and other bioactive compounds within medicinal chemistry contexts, it may serve as a lead compound for further drug development efforts targeting cardiovascular diseases.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: